molecular formula C25H30N2O4 B12881858 2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide CAS No. 144175-37-1

2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide

Katalognummer: B12881858
CAS-Nummer: 144175-37-1
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: URGVSHVGXWQUPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide is a complex organic compound characterized by its unique isoxazole ring structure and methoxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide typically involves the formation of the isoxazole ring followed by the introduction of methoxyphenyl groups and the hexylacetamide moiety. The process generally includes:

    Formation of Isoxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of Hexylacetamide Moiety: The final step involves the coupling of the isoxazole derivative with hexylacetamide under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid
  • 3,4-Bis(4-methoxyphenyl)isoxazole

Uniqueness

2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide stands out due to its unique combination of methoxyphenyl groups and hexylacetamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

144175-37-1

Molekularformel

C25H30N2O4

Molekulargewicht

422.5 g/mol

IUPAC-Name

2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-hexylacetamide

InChI

InChI=1S/C25H30N2O4/c1-4-5-6-7-16-26-23(28)17-22-24(18-8-12-20(29-2)13-9-18)25(27-31-22)19-10-14-21(30-3)15-11-19/h8-15H,4-7,16-17H2,1-3H3,(H,26,28)

InChI-Schlüssel

URGVSHVGXWQUPO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC(=O)CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.